molecular formula C18H22ClN3O2 B4684827 3-(2-chlorophenyl)-N-(1-ethyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(1-ethyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4684827
M. Wt: 347.8 g/mol
InChI Key: GWKNCUDKZIUSNL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1-ethyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a chemical compound that has been studied for its potential use as a therapeutic agent. The compound belongs to the class of isoxazolecarboxamides and has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(1-ethyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide involves the modulation of the activity of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. The compound has been found to act as a selective norepinephrine reuptake inhibitor and a partial agonist at the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including the modulation of pain perception, the reduction of anxiety and depression symptoms, and the improvement of cognitive function. The compound has also been found to have a low potential for abuse and dependence, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-N-(1-ethyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, the compound also has several limitations, including its low solubility in water and its relatively short half-life.

Future Directions

There are many potential future directions for research on 3-(2-chlorophenyl)-N-(1-ethyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide, including further studies on its mechanism of action, its potential use in treating other conditions, and the development of new formulations with improved solubility and longer half-life. Additionally, there is a need for further research on the safety and efficacy of the compound in humans.

Scientific Research Applications

3-(2-chlorophenyl)-N-(1-ethyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential use in treating a variety of conditions, including pain, anxiety, and depression. The compound has been found to have a unique mechanism of action that involves the modulation of the activity of certain neurotransmitters in the brain.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-3-22-10-8-13(9-11-22)20-18(23)16-12(2)24-21-17(16)14-6-4-5-7-15(14)19/h4-7,13H,3,8-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKNCUDKZIUSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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